molecular formula C12H17NO3S B15260799 N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide

N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide

Cat. No.: B15260799
M. Wt: 255.34 g/mol
InChI Key: CXIAQAHHBVLTMA-UHFFFAOYSA-N
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Description

N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzofuran derivative with sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

    Alkylation: The final step involves the alkylation of the benzofuran derivative with ethyl iodide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the benzofuran core may interact with cellular receptors or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide
  • N-Propyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide
  • N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-sulfonamide

Uniqueness

N-Ethyl-3,3-dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is unique due to the specific positioning of the ethyl group and the sulfonamide functional group on the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

N-ethyl-3,3-dimethyl-2H-1-benzofuran-6-sulfonamide

InChI

InChI=1S/C12H17NO3S/c1-4-13-17(14,15)9-5-6-10-11(7-9)16-8-12(10,2)3/h5-7,13H,4,8H2,1-3H3

InChI Key

CXIAQAHHBVLTMA-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC2=C(C=C1)C(CO2)(C)C

Origin of Product

United States

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